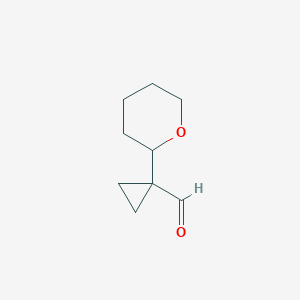

1-(Oxan-2-yl)cyclopropane-1-carbaldehyde

Description

Strategic Importance of Cyclopropane (B1198618) and Tetrahydropyran (B127337) (Oxane) Scaffolds in Molecular Design

The cyclopropane ring and the tetrahydropyran (oxane) ring are considered "privileged scaffolds" in drug discovery, meaning they are frequently found in biologically active compounds. researchgate.netmdpi.com

The cyclopropane scaffold offers a unique combination of rigidity and strained chemical bonds. nbinno.com This three-membered ring introduces a well-defined three-dimensional shape into a molecule, which can be crucial for precise binding to biological targets like enzymes. nih.gov Its inherent ring strain results in 'bent' bonds with high p-character, giving it electronic properties somewhere between a saturated alkane and an unsaturated alkene. nbinno.com In medicinal chemistry, incorporating a cyclopropane ring can enhance metabolic stability, improve binding potency, and increase cell membrane permeability. researchgate.netbohrium.com Chiral cyclopropane rings are particularly valuable as they are key components in many pharmaceuticals and bioactive natural products. acs.org

The tetrahydropyran (oxane) scaffold , a six-membered saturated cyclic ether, is also a common feature in numerous natural products and FDA-approved drugs. nih.gov Unlike the strained cyclopropane, the oxane ring is flexible and its oxygen atom can act as a hydrogen bond acceptor, improving a molecule's solubility and interaction with biological targets. nih.govsygnaturediscovery.com The inclusion of this scaffold can positively influence the pharmacokinetic properties of a drug candidate.

The combination of the rigid, lipophilic cyclopropane with the flexible, more polar oxane ring in a single molecule like 1-(Oxan-2-yl)cyclopropane-1-carbaldehyde creates a scaffold with tunable physicochemical properties, making it an attractive starting point for building libraries of diverse compounds for drug discovery. nih.govnih.gov

Functional Group Interconversions and Synthetic Utility of the Carbaldehyde Moiety

The carbaldehyde group (–CHO) is one of the most versatile functional groups in organic synthesis due to the electrophilicity of its carbonyl carbon. solubilityofthings.combritannica.com It serves as a linchpin for a vast array of chemical transformations known as functional group interconversions (FGIs), allowing for the construction of more complex molecules. solubilityofthings.comcompoundchem.comslideshare.net

Key transformations of the carbaldehyde group include:

Oxidation: Mild oxidizing agents can convert the aldehyde to a carboxylic acid, a common functional group in bioactive molecules. solubilityofthings.com

Reduction: The aldehyde can be easily reduced to a primary alcohol using reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). solubilityofthings.com

Nucleophilic Addition: The carbonyl carbon is susceptible to attack by a wide range of nucleophiles. This includes organometallic reagents (like Grignard or organolithium reagents) to form secondary alcohols and carbon-carbon bonds, and ylides in the Wittig reaction to form alkenes. msu.edu

Imine Formation: Aldehydes react with primary amines to form imines (Schiff bases), which can be subsequently reduced to form secondary amines—a key reaction in many pharmaceutical syntheses. msu.edu

The high reactivity of the aldehyde group makes it an excellent synthetic handle. nih.govpharmacy180.com In the context of this compound, the aldehyde moiety allows for the facile attachment of other molecular fragments, making it a valuable intermediate for synthesizing a diverse library of complex molecules built upon the cyclopropane-oxane core. rsc.org

| Transformation | Reagent(s) | Product Functional Group |

| Oxidation | KMnO₄, CrO₃, PCC (mild) | Carboxylic Acid |

| Reduction | NaBH₄, LiAlH₄ | Primary Alcohol |

| Nucleophilic Addition | R-MgBr (Grignard), R-Li | Secondary Alcohol |

| Wittig Reaction | Ph₃P=CHR (Phosphorus Ylide) | Alkene |

| Imine Formation | R-NH₂ | Imine (Schiff Base) |

| Acetal Formation | R-OH, H⁺ | Acetal (Protecting Group) |

This table summarizes some of the key synthetic transformations possible with the carbaldehyde functional group. solubilityofthings.commsu.edu

Historical Context and Evolution of Cyclopropane Chemistry

The story of cyclopropane chemistry begins with its discovery in 1881 by the Austrian chemist August Freund, who synthesized the parent hydrocarbon by treating 1,3-dibromopropane (B121459) with sodium. wikipedia.orgwoodlibrarymuseum.org This was soon followed by the first synthesis of a cyclopropane derivative by William Henry Perkin in 1884. scripps.edu For decades, cyclopropane was primarily of theoretical interest due to its significant ring strain, which defied conventional bonding theories of the time. wikipedia.org In 1931, Linus Pauling proposed the "banana bond" model to describe its unique electronic structure. scripps.edu

A significant milestone came in 1929 when its anesthetic properties were discovered, leading to its clinical use from the 1930s until it was superseded by non-flammable agents in the 1950s and 60s. wikipedia.orgwoodlibrarymuseum.orgbritannica.comnih.gov The mid-20th century saw major advances in synthetic methods, most notably the Simmons-Smith reaction (1958), which provided a reliable way to synthesize cyclopropanes from alkenes. scripps.edu These developments transformed cyclopropane from a chemical curiosity into a versatile building block in modern organic synthesis. scripps.edu Today, its unique steric and electronic properties are strategically exploited in fields ranging from medicinal chemistry to materials science. researchgate.net

| Year | Scientist(s) | Milestone |

| 1881 | August Freund | Discovered and correctly proposed the structure of cyclopropane. wikipedia.org |

| 1884 | William Henry Perkin | Achieved the first synthesis of a cyclopropane derivative. scripps.edu |

| 1887 | Gustav Gustavson | Improved the yield of cyclopropane synthesis using zinc instead of sodium. wikipedia.org |

| 1929 | Henderson & Lucas | Discovered the anesthetic properties of cyclopropane. wikipedia.orgwoodlibrarymuseum.org |

| 1931 | Linus Pauling | Described the "banana bonding" model to explain its structure. scripps.edu |

| 1958 | Simmons & Smith | Developed the Simmons-Smith reaction for cyclopropanation of alkenes. scripps.edu |

This table highlights key historical developments in the chemistry of cyclopropane.

Contextualizing Cyclic Ether Systems in Organic Synthesis

Cyclic ethers are organic compounds where an oxygen atom is incorporated into a carbon ring. fiveable.meresearchgate.net This class of compounds is fundamental to organic chemistry, serving diverse roles as solvents, reagents, and structural motifs in larger molecules. nih.gov

The properties and reactivity of cyclic ethers are highly dependent on their ring size:

Three-membered rings (Epoxides/Oxiranes): These are highly reactive due to significant ring strain. They readily undergo ring-opening reactions with nucleophiles, making them exceptionally useful intermediates for introducing new functional groups. nih.govfiveable.me

Five- and Six-membered rings (Tetrahydrofuran and Tetrahydropyran/Oxane): These rings have much lower ring strain and are therefore significantly more stable and less reactive than epoxides. fiveable.me Their stability, combined with their ability to dissolve a wide range of polar and non-polar compounds, makes them excellent solvents for many organic reactions. labinsights.nlyoutube.com

Beyond their use as solvents, saturated cyclic ethers like tetrahydropyran (oxane) are prevalent structural units in a vast number of natural products, including carbohydrates and complex polyether antibiotics. nih.govresearchgate.net Their presence influences a molecule's conformation and polarity. In synthesis, they are often installed through cyclization reactions and serve as stable, foundational parts of a larger molecular architecture. nih.gov The oxane ring in this compound provides a stable, polar anchor to complement the reactive cyclopropane and aldehyde components.

Structure

3D Structure

Properties

IUPAC Name |

1-(oxan-2-yl)cyclopropane-1-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O2/c10-7-9(4-5-9)8-3-1-2-6-11-8/h7-8H,1-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYPREXPRSCLDSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)C2(CC2)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2172549-99-2 | |

| Record name | 1-(oxan-2-yl)cyclopropane-1-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity Profiles and Mechanistic Pathways of 1 Oxan 2 Yl Cyclopropane 1 Carbaldehyde

Transformations Involving the Cyclopropane (B1198618) Ring System

The high degree of angle and torsional strain in the cyclopropane ring (approximately 115 kJ/mol) is a primary driver for its reactivity, making it susceptible to reactions that lead to ring cleavage. beilstein-journals.org The presence of the aldehyde group, which acts as an electron-accepting group, polarizes and activates the adjacent C-C bonds of the ring, making them more susceptible to nucleophilic attack. nih.govscilit.comnih.gov

Ring-opening reactions are a characteristic feature of cyclopropane chemistry, providing a pathway to linear, functionalized molecules. beilstein-journals.org

Cyclopropanes bearing electron-withdrawing groups, such as the carbaldehyde in the title compound, are classified as "activated" and behave as electrophiles in polar ring-opening reactions. nih.govnih.gov Nucleophiles are expected to attack one of the carbon atoms of the cyclopropane ring, leading to the cleavage of a C-C bond. This process is analogous to a Michael addition, but with a sigma bond acting as the electrophile. nih.gov

The reaction with a nucleophile (Nu⁻) would likely proceed via an SN2-type mechanism, resulting in a ring-opened enolate intermediate. This intermediate can then be protonated to yield a linear gamma-substituted aldehyde. The regioselectivity of the attack would be influenced by both steric and electronic factors.

Table 1: Postulated Nucleophilic Ring-Opening Reactions

| Nucleophile (Nu⁻) | Reagent Example | Potential Ring-Opened Product |

| Thiolate | Sodium thiophenoxide | 3-(Phenylthio)-3-(oxan-2-yl)propanal |

| Azide | Sodium azide | 3-Azido-3-(oxan-2-yl)propanal |

| Malonate Ester | Diethyl malonate (with base) | Diethyl 2-(1-(oxan-2-yl)-3-oxopropyl)malonate |

While the cyclopropane ring itself is electron-rich, electrophilic activation in this molecule would likely target the lone pairs of the carbaldehyde's oxygen atom. Protonation or coordination of a Lewis acid to the carbonyl oxygen would enhance the electron-withdrawing nature of the aldehyde group, further activating the cyclopropane ring. This activation could facilitate ring-opening or rearrangements, such as the Cloke-Wilson rearrangement, which is known for cyclopropyl (B3062369) aldehydes and ketones, leading to the formation of five-membered heterocycles like dihydrofurans.

The strained bonds of cyclopropanes possess significant π-character, allowing them to participate in cycloaddition reactions. wikipedia.org In particular, cyclopropanes activated by both an electron-donating and an electron-accepting group (donor-acceptor cyclopropanes) are known to undergo [3+2] cycloaddition reactions with various dipolarophiles, such as aldehydes. researchgate.net While 1-(Oxan-2-yl)cyclopropane-1-carbaldehyde does not fit the classic donor-acceptor pattern on adjacent carbons, photoinduced [3+2] cycloadditions of aryl cyclopropyl ketones have been reported, suggesting that under certain conditions, the cyclopropane ring can act as a three-carbon synthon. nih.govnih.govacs.org Such reactions typically proceed through a ring-opened radical anion intermediate.

Gold(I) catalysts are known to be highly effective in activating strained systems, although research has predominantly focused on cyclopropane derivatives containing additional unsaturation, such as alkynes or enynes. These reactions often proceed through the formation of cyclopropyl gold(I) carbene-like intermediates, which can then undergo a variety of transformations. While no specific studies on the gold-catalyzed reactions of this compound have been reported, the general principles suggest that gold catalysis could potentially induce novel rearrangements or cycloadditions.

Ring-Opening Reactions and Subsequent Cyclizations

Reactivity of the Carbaldehyde Functional Group

The carbaldehyde group in this compound is expected to exhibit its characteristic reactivity. The polarity of the carbon-oxygen double bond, with a partial positive charge on the carbon and a partial negative charge on the oxygen, makes the carbonyl carbon an electrophilic center susceptible to nucleophilic attack. Aldehydes are generally more reactive than ketones due to reduced steric hindrance and the presence of only one electron-donating alkyl group.

Key reactions involving the carbaldehyde group include:

Nucleophilic Addition: Reaction with nucleophiles such as Grignard reagents, organolithium compounds, or cyanide to form secondary alcohols or cyanohydrins.

Reduction: Reduction to the corresponding primary alcohol, 1-(oxan-2-yl)cyclopropyl)methanol, using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Oxidation: Oxidation to the corresponding carboxylic acid, 1-(oxan-2-yl)cyclopropane-1-carboxylic acid, using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Iminium Formation and Related Reactions: Reaction with primary amines to form imines (Schiff bases) or with secondary amines to form enamines. These reactions are typically acid-catalyzed and reversible.

Wittig Reaction: Reaction with phosphorus ylides to convert the carbonyl group into a carbon-carbon double bond, yielding a vinylcyclopropane derivative.

Table 2: Representative Reactions of the Carbaldehyde Group

| Reaction Type | Reagent(s) | Expected Product |

| Reduction | NaBH₄, Methanol | (1-(Oxan-2-yl)cyclopropyl)methanol |

| Oxidation | KMnO₄, NaOH, H₂O | 1-(Oxan-2-yl)cyclopropane-1-carboxylic acid |

| Grignard Reaction | Methylmagnesium bromide (CH₃MgBr), then H₃O⁺ | 1-(1-(Oxan-2-yl)cyclopropyl)ethan-1-ol |

| Wittig Reaction | Ph₃P=CH₂ | 1-(Oxan-2-yl)-1-vinylcyclopropane |

Nucleophilic Addition Reactions (e.g., Aldol (B89426), Wittig, Grignard)

No specific studies on the Aldol, Wittig, or Grignard reactions of this compound have been found in the public domain.

Reductive and Oxidative Transformations

There is no available research detailing the reduction or oxidation of this specific compound.

Condensation Reactions and Imine Formation

Information regarding the participation of this compound in condensation reactions or the formation of imines is not present in the available literature.

Reactivity and Stability of the Tetrahydropyran (B127337) (Oxane) Ring

Cleavage and Rearrangements of the Cyclic Ether

No studies have been found that investigate the cleavage or rearrangement of the oxane ring within this molecule.

Hydrogenation and Dehydrogenation Studies

There is no documented research on the hydrogenation or dehydrogenation of the tetrahydropyran ring in this compound.

Investigating Synergistic Reactivity between the Cyclopropane, Oxane, and Carbaldehyde Moieties

A search for studies on the interplay of the functional groups within this compound yielded no results.

Until further research is conducted and published, a detailed and authoritative article on the chemical reactivity of this compound cannot be compiled.

Computational and Theoretical Investigations of 1 Oxan 2 Yl Cyclopropane 1 Carbaldehyde

Quantum Chemical Calculations of Electronic Structure and Conformation

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) or ab initio calculations (e.g., Møller-Plesset perturbation theory) could be employed to determine the electronic structure and stable conformations of 1-(oxan-2-yl)cyclopropane-1-carbaldehyde. These calculations would involve geometry optimization to find the lowest energy arrangements of the atoms.

Key insights from these calculations would include the preferred spatial orientation of the oxane ring relative to the cyclopropane (B1198618) carbaldehyde moiety. The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would reveal regions of high electron density, indicating likely sites for electrophilic and nucleophilic attack, respectively. The calculated electrostatic potential map would further highlight the electron-rich (negative potential) and electron-poor (positive potential) areas of the molecule.

Table 1: Illustrative Conformational Analysis Data for this compound

| Conformer | Dihedral Angle (°C-C-C-O) | Relative Energy (kcal/mol) | Dipole Moment (Debye) |

| A | 60 | 0.00 | 2.8 |

| B | 180 | 1.5 | 3.2 |

| C | -60 | 0.2 | 2.9 |

This table is a hypothetical representation of data that could be generated through quantum chemical calculations.

Molecular Dynamics Simulations and Conformational Analysis

While quantum chemical calculations provide static pictures of stable conformers, molecular dynamics (MD) simulations can elucidate the dynamic behavior of this compound over time. By simulating the motion of atoms and bonds, MD can explore the conformational landscape of the molecule in various environments, such as in a vacuum or in the presence of a solvent.

These simulations would reveal the flexibility of the molecule, particularly the rotational freedom around the bond connecting the oxane and cyclopropane rings. Analysis of the simulation trajectory could identify the most populated conformational states and the energy barriers for interconversion between them. This information is crucial for understanding how the molecule's shape changes over time and how this might influence its reactivity.

Table 2: Illustrative Output from Molecular Dynamics Simulation of this compound

| Simulation Parameter | Value |

| Simulation Time | 100 ns |

| Predominant Conformer | A |

| Conformational Transition Frequency | 1.2 x 10^9 s⁻¹ |

| RMSD of Backbone Atoms | 1.5 Å |

This table is a hypothetical representation of data that could be generated through molecular dynamics simulations.

Mechanistic Elucidation of Key Transformations through Computational Modeling

Computational modeling is a powerful tool for investigating the step-by-step mechanisms of chemical reactions. For this compound, this could involve studying reactions such as the oxidation of the aldehyde to a carboxylic acid, its reduction to an alcohol, or its participation in nucleophilic addition reactions.

By modeling the potential energy surface of a reaction, computational methods can identify the structures of transition states and intermediates. This allows for a detailed understanding of the reaction pathway and the factors that control the reaction rate and selectivity. For instance, modeling the addition of a Grignard reagent to the carbonyl group could reveal whether the approach of the nucleophile is sterically hindered by the adjacent oxane and cyclopropane rings.

Reaction Pathway Prediction and Transition State Analysis

Beyond elucidating known reactions, computational chemistry can also be used to predict new reaction pathways and analyze their feasibility. nih.gov Techniques such as automated reaction path searching can explore the multitude of possible transformations that this compound could undergo under specific conditions. nih.gov

Once a potential reaction pathway is identified, transition state theory can be used to calculate the activation energy, which is a key determinant of the reaction rate. By comparing the activation energies of competing pathways, it is possible to predict the major products of a reaction. This predictive capability is invaluable for designing new synthetic routes and optimizing reaction conditions.

Table 3: Illustrative Calculated Activation Energies for a Hypothetical Reaction of this compound

| Reaction Pathway | Transition State | Activation Energy (kcal/mol) |

| Nucleophilic Addition (Path A) | TS1 | 15.2 |

| Ring Opening (Path B) | TS2 | 25.8 |

This table is a hypothetical representation of data that could be generated through transition state analysis.

Structure-Reactivity Relationship Studies

Computational studies can systematically investigate how modifications to the structure of this compound affect its reactivity. For example, the effect of substituting different groups on the oxane or cyclopropane rings could be explored.

By calculating various electronic and steric descriptors for a series of related molecules, quantitative structure-activity relationship (QSAR) models can be developed. These models can correlate molecular properties with reactivity, providing a deeper understanding of the underlying chemical principles. For instance, one could investigate how the electron-donating or electron-withdrawing nature of a substituent on the oxane ring influences the electrophilicity of the carbonyl carbon.

Table 4: Illustrative Data for a Structure-Reactivity Study of Substituted Analogs

| Substituent at C4 of Oxane | Hammett Parameter (σ) | Calculated Charge on Carbonyl Carbon | Predicted Relative Reaction Rate |

| -H | 0.00 | +0.45 | 1.0 |

| -OCH3 | -0.27 | +0.42 | 0.5 |

| -NO2 | 0.78 | +0.52 | 3.2 |

This table is a hypothetical representation of data that could be generated through a computational structure-reactivity relationship study.

Applications of 1 Oxan 2 Yl Cyclopropane 1 Carbaldehyde in Advanced Organic Synthesis and Materials Science

1-(Oxan-2-yl)cyclopropane-1-carbaldehyde as a Versatile Synthetic Building Block

The combination of a reactive aldehyde, a strained cyclopropane (B1198618) ring, and a stable heterocyclic oxane moiety makes this compound a potentially powerful tool for synthetic chemists.

Precursor for the Synthesis of Complex Organic Molecules

The aldehyde functional group serves as a versatile handle for a wide array of chemical transformations. It can readily participate in nucleophilic additions, Wittig reactions, and reductive aminations to introduce new carbon-carbon and carbon-heteroatom bonds. The adjacent cyclopropane ring, a source of strain and unique stereoelectronic properties, can undergo ring-opening reactions under specific conditions to yield more complex acyclic or larger ring systems. This dual reactivity allows for the construction of intricate molecular architectures from a relatively simple starting material.

For instance, the aldehyde can be converted into an alkene via a Wittig reaction, which can then participate in various cycloaddition or metathesis reactions. Alternatively, the aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol, opening up further synthetic pathways.

| Transformation of Aldehyde Group | Potential Subsequent Reactions of the Product |

| Nucleophilic Addition (e.g., Grignard) | Oxidation, Elimination, Substitution |

| Wittig Reaction | Cycloaddition, Metathesis, Polymerization |

| Reductive Amination | N-alkylation, Amide formation |

| Oxidation to Carboxylic Acid | Esterification, Amide coupling, Decarboxylation |

| Reduction to Alcohol | Etherification, Esterification, Oxidation |

Chiral Auxiliary and Ligand Precursor in Asymmetric Catalysis

The oxane ring in this compound contains a chiral center at the anomeric carbon (C-2). If the compound is prepared in an enantiomerically pure form, the oxane moiety can act as a chiral auxiliary, directing the stereochemical outcome of reactions at the aldehyde or cyclopropane group. This is a common strategy in asymmetric synthesis to control the formation of specific stereoisomers.

Furthermore, the molecule could serve as a precursor for the synthesis of novel chiral ligands for asymmetric catalysis. By modifying the aldehyde group and/or the oxane ring, it is possible to introduce coordinating atoms (e.g., phosphorus, nitrogen, or oxygen) that can bind to a metal center. The inherent chirality of the oxane backbone could then influence the spatial arrangement of the ligand-metal complex, leading to high enantioselectivity in catalyzed reactions such as hydrogenations, cross-couplings, and cycloadditions.

Intermediates in the Construction of Natural Product Cores (emphasizing synthetic methodology, not biological activity)

Many natural products feature tetrahydropyran (B127337) rings and/or functionalized cyclopropane units. Therefore, this compound represents a potential key intermediate for the synthesis of such natural product cores. The synthetic strategy would likely involve the elaboration of the aldehyde and selective manipulation of the cyclopropane ring.

For example, a multi-step sequence could involve an initial aldol (B89426) reaction to extend the carbon chain at the aldehyde, followed by a diastereoselective reduction. Subsequent ring-opening of the cyclopropane could then be triggered by a neighboring group participation from the newly introduced functionality, leading to the formation of a more complex carbocyclic or heterocyclic framework. The inherent stereochemistry of the oxane ring could play a crucial role in controlling the stereoselectivity of these transformations.

Potential Applications in Polymer Chemistry and Advanced Materials

The unique structural features of this compound also suggest its potential utility in the field of polymer chemistry and materials science.

Monomer or Cross-linking Agent in Polymer Design

The aldehyde functionality and the strained cyclopropane ring offer two distinct reactive sites for polymerization. The aldehyde group can undergo polymerization through various mechanisms, such as condensation polymerization with diols or diamines. The cyclopropane ring can potentially undergo ring-opening polymerization (ROP) under the influence of appropriate catalysts, leading to polymers with unique repeating units.

The bifunctional nature of the molecule also makes it a candidate as a cross-linking agent. It could be incorporated into a polymer backbone through one of its functional groups, with the other group remaining available for subsequent cross-linking reactions. This would allow for the formation of robust polymer networks with tailored thermal and mechanical properties.

| Polymerization Strategy | Resulting Polymer Feature |

| Aldehyde-based polymerization | Polyesters, Polyamides, Polyacetals |

| Ring-Opening Polymerization | Polyethers with cyclopropyl (B3062369) side chains |

| Cross-linking Agent | Networked polymers with enhanced properties |

Functionalization of Polymeric Materials

Beyond its role as a monomer, this compound could be used to functionalize the surface of existing polymeric materials. The aldehyde group can react with functionalities present on a polymer surface (e.g., amines, alcohols) to covalently attach the molecule. This would introduce the oxane and cyclopropane motifs onto the material's surface, potentially altering its properties such as hydrophilicity, biocompatibility, or adhesion. Such surface modifications are crucial for the development of advanced materials for applications in biomedical devices, sensors, and coatings.

Analysis of "this compound" Reveals a Compound Not Yet Detailed in Scientific Literature

Initial research into the chemical compound “this compound” for an article focusing on its applications in advanced organic synthesis and materials science, specifically its role in the development of new chemical processes and methodologies, has found no direct references to this specific molecule in the available scientific literature.

Extensive searches have yielded information on structurally related but distinct compounds, including "1-(Propan-2-yl)cyclopropane-1-carbaldehyde" and "2-[1-(Oxan-4-yl)ethyl]cyclopropane-1-carbaldehyde," as well as various pyrazole (B372694) carbaldehydes. However, data directly pertaining to the synthesis, applications, or role of "this compound" in developing new chemical processes is absent from the public domain.

This lack of information suggests that "this compound" may be a novel compound that has not yet been synthesized or characterized, or it may be a compound that has been studied in private research but not disclosed in publicly accessible scientific databases or publications.

Given the strict requirement to focus solely on "this compound," it is not possible to generate a scientifically accurate article on its role in advanced organic synthesis and materials science at this time. To proceed, information on the synthesis and reactivity of this specific compound would first need to be established and published within the scientific community.

Advanced Spectroscopic and Chromatographic Characterization of 1 Oxan 2 Yl Cyclopropane 1 Carbaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 1-(Oxan-2-yl)cyclopropane-1-carbaldehyde, both ¹H and ¹³C NMR are instrumental in confirming its intricate structure.

The ¹H NMR spectrum is anticipated to display distinct signals corresponding to the protons of the oxane ring, the cyclopropane (B1198618) ring, and the aldehyde group. The aldehydic proton is expected to appear as a singlet in the downfield region, typically between δ 9.0 and 10.0 ppm, a characteristic chemical shift for aldehydes attached to a cyclopropyl (B3062369) ring. organicchemistryguide.comlibretexts.orglibretexts.org The protons on the cyclopropane ring will likely exhibit complex splitting patterns due to geminal and cis/trans coupling, appearing in the upfield region of δ 0.5-2.0 ppm. The protons of the oxane ring would present as a series of multiplets in the range of δ 1.5-4.0 ppm. Specifically, the proton at the C2 position of the oxane ring, being adjacent to the oxygen atom and the cyclopropane ring, is expected to be the most downfield of the ring's protons.

The ¹³C NMR spectrum provides complementary information regarding the carbon skeleton. The carbonyl carbon of the aldehyde is the most deshielded, with a characteristic chemical shift expected in the range of δ 190-205 ppm. libretexts.orgscribd.comcompoundchem.comlibretexts.org The carbons of the cyclopropane ring are anticipated to resonate at relatively high field, typically between δ 10 and 30 ppm. The carbon atoms of the oxane ring are expected to appear in the range of δ 20-80 ppm, with the carbon atom C2, bonded to both the oxygen and the cyclopropane ring, showing a downfield shift compared to the other methylene carbons of the oxane ring. chemicalbook.comchemicalbook.comchemicalbook.com

Predicted NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aldehyde (-CHO) | 9.0 - 10.0 (s) | 190 - 205 |

| Cyclopropane (CH₂) | 0.5 - 2.0 (m) | 10 - 30 |

| Cyclopropane (quaternary C) | - | 20 - 40 |

| Oxane (C2-H) | 3.5 - 4.0 (m) | 70 - 80 |

| Oxane (other CH₂) | 1.5 - 2.0 (m) | 20 - 35 |

| Oxane (C6-H₂) | 3.4 - 3.8 (m) | 65 - 75 |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is invaluable for the identification of functional groups within a molecule. For this compound, these methods confirm the presence of the key aldehyde and ether functionalities.

Infrared (IR) Spectroscopy is particularly sensitive to polar bonds. A strong, sharp absorption band characteristic of the C=O stretch of the aldehyde is expected in the region of 1700-1725 cm⁻¹. The presence of the cyclopropyl ring adjacent to the carbonyl group typically shifts this absorption to a slightly lower wavenumber compared to a simple aliphatic aldehyde. orgchemboulder.compressbooks.publibretexts.orgspectroscopyonline.com Additionally, the characteristic C-H stretching vibration of the aldehyde proton should be observable as a pair of weak to medium bands around 2720 and 2820 cm⁻¹. The presence of the oxane ring will be indicated by a strong C-O-C stretching vibration in the fingerprint region, typically around 1100 cm⁻¹.

Raman Spectroscopy , which is sensitive to non-polar bonds and symmetric vibrations, provides complementary information. While the C=O stretch will also be visible in the Raman spectrum, the C-C stretches of the cyclopropane and oxane rings are expected to give rise to distinct signals. The symmetric ring breathing modes of both the cyclopropane and tetrahydropyran (B127337) rings are often strong in the Raman spectrum. mdpi.comresearchgate.net

Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

|---|---|---|---|

| Aldehyde | C=O stretch | 1700 - 1725 (strong) | 1700 - 1725 (medium) |

| Aldehyde | C-H stretch | 2720 & 2820 (weak-medium) | 2720 & 2820 (weak) |

| Oxane | C-O-C stretch | 1050 - 1150 (strong) | 1050 - 1150 (weak) |

| Cyclopropane | Ring breathing | ~1250 (weak) | ~1250 (strong) |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural fragments of a compound. For this compound, with a molecular formula of C₉H₁₄O₂ and a molecular weight of 154.21 g/mol , the mass spectrum would confirm the molecular ion and reveal characteristic fragmentation patterns.

The molecular ion peak (M⁺) would be observed at m/z 154. Common fragmentation pathways for aldehydes include the loss of the aldehydic proton (M-1) leading to a peak at m/z 153, and α-cleavage to lose the formyl group (•CHO, 29 Da), resulting in a fragment at m/z 125.

The presence of the oxane ring introduces other likely fragmentation routes. Cleavage of the bond between the cyclopropane and oxane rings could lead to fragments corresponding to the oxanyl cation (m/z 85) or the cyclopropylcarbonyl cation (m/z 69). Further fragmentation of the oxane ring itself through ring-opening and subsequent cleavages is also probable.

Expected Mass Spectrometry Fragmentation

| m/z | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 154 | [C₉H₁₄O₂]⁺ | Molecular Ion (M⁺) |

| 153 | [C₉H₁₃O₂]⁺ | Loss of H• from aldehyde |

| 125 | [C₈H₁₃O]⁺ | Loss of •CHO |

| 85 | [C₅H₉O]⁺ | Oxanyl cation |

| 69 | [C₄H₅O]⁺ | Cyclopropylcarbonyl cation |

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Purity and Quantitative Analysis

Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful separation techniques used to determine the purity of a compound and for quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is well-suited for the analysis of this compound. A reversed-phase C18 column would likely be employed, with a mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile or methanol. researchgate.netnih.govlawdata.com.twauroraprosci.com Detection can be achieved using a UV detector, as the aldehyde functionality exhibits UV absorbance. For enhanced sensitivity and selectivity, derivatization of the aldehyde with an agent like 2,4-dinitrophenylhydrazine (DNPH) can be performed, allowing for detection at a longer wavelength where there is less interference. lawdata.com.twauroraprosci.com

Gas Chromatography (GC) , often coupled with a mass spectrometer (GC-MS), is another excellent method for purity assessment, particularly for volatile compounds. A non-polar or mid-polar capillary column, such as one with a polydimethylsiloxane or phenyl-substituted stationary phase, would be suitable for separation. tisserandinstitute.orgmdpi.com The temperature program would be optimized to ensure good resolution from any impurities. The flame ionization detector (FID) would provide a robust response for this organic analyte, while mass spectrometric detection would allow for the identification of any co-eluting impurities based on their mass spectra.

Typical Chromatographic Conditions

| Technique | Parameter | Typical Conditions |

|---|---|---|

| HPLC | Column | Reversed-phase C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | |

| Detector | UV (e.g., 210 nm or after DNPH derivatization at ~360 nm) | |

| Flow Rate | 1.0 mL/min | |

| GC | Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium or Hydrogen | |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | |

| Temperature Program | e.g., 50°C (2 min), ramp to 250°C at 10°C/min, hold 5 min |

Future Research Directions and Unaddressed Challenges in the Study of 1 Oxan 2 Yl Cyclopropane 1 Carbaldehyde

Development of More Efficient and Sustainable Synthetic Routes

Currently, detailed and optimized synthetic routes for 1-(Oxan-2-yl)cyclopropane-1-carbaldehyde are not extensively reported in publicly available literature. Future research must prioritize the development of efficient and environmentally benign methods for its preparation. A critical challenge lies in devising stereoselective syntheses to control the orientation of the substituents on the cyclopropane (B1198618) ring, which is expected to significantly influence the molecule's reactivity and biological activity.

Key areas for exploration include:

Catalytic Cyclopropanation: Investigating transition-metal catalyzed reactions of olefins with diazoacetaldehydes protected by the oxanyl group could offer a direct and atom-economical route. The choice of catalyst and chiral ligands will be crucial for achieving high yields and enantioselectivity.

Green Chemistry Approaches: The use of safer solvents, renewable starting materials, and energy-efficient reaction conditions should be a primary focus. Biocatalytic methods, employing enzymes to construct the cyclopropane ring, could offer a highly sustainable alternative.

Process Optimization: For any promising synthetic route, detailed optimization studies will be necessary to maximize yield, minimize byproducts, and ensure scalability for potential future applications.

| Potential Synthetic Strategy | Key Research Focus | Anticipated Challenges |

| Catalytic Cyclopropanation | Development of novel catalysts and chiral ligands for stereocontrol. | Catalyst stability, substrate scope, and cost-effectiveness. |

| Green Chemistry Approaches | Utilization of biocatalysis and renewable resources. | Enzyme specificity and stability under reaction conditions. |

| Flow Chemistry Synthesis | Continuous production for improved safety and scalability. | Reactor design and optimization of reaction parameters. |

Exploration of Novel Reactivity and Transformation Pathways

The unique structural features of this compound—a strained three-membered ring adjacent to an electrophilic aldehyde—suggest a rich and largely unexplored reactivity profile. The oxane moiety can also serve as a protecting group or a chiral auxiliary, further influencing its chemical behavior.

Future investigations should target:

Ring-Opening Reactions: The inherent strain of the cyclopropane ring makes it susceptible to ring-opening under various conditions (e.g., acid, base, transition metal catalysis). Studying these reactions could lead to the synthesis of complex and functionally diverse acyclic and heterocyclic compounds.

Aldehyde Transformations: The carbaldehyde group is a versatile handle for a wide array of chemical transformations, including Wittig reactions, aldol (B89426) condensations, and reductive aminations. Exploring these reactions will be fundamental to building molecular complexity from this scaffold.

Domino and Cascade Reactions: Designing multi-step reactions that proceed in a single pot could provide rapid access to intricate molecular architectures, leveraging the dual reactivity of the cyclopropane ring and the aldehyde group.

Diversification of Functionalized Analogs for Structure-Reactivity Studies

Systematic modification of the core structure of this compound is essential to understand the relationship between its structure and chemical reactivity. The synthesis of a library of functionalized analogs will provide crucial data for developing predictive models of its behavior.

Key structural modifications to explore include:

Substitution on the Cyclopropane Ring: Introducing various substituents (e.g., alkyl, aryl, electron-withdrawing groups) on the cyclopropane ring will modulate its electronic properties and steric hindrance, thereby influencing its reactivity.

Modification of the Oxane Ring: Altering the structure of the oxane moiety or replacing it with other protecting groups can fine-tune the molecule's stability and solubility.

Varying the Linker: Investigating the impact of different linkages between the cyclopropane and oxane rings could reveal important structure-reactivity relationships.

| Analog Type | Research Goal | Expected Impact on Reactivity |

| Substituted Cyclopropanes | Elucidate electronic and steric effects. | Altered rates and selectivity of ring-opening reactions. |

| Modified Oxanes | Modulate stability and solubility. | Influence on reaction kinetics and product distribution. |

| Alternative Protecting Groups | Investigate the role of the heterocyclic ring. | Potential for orthogonal deprotection strategies. |

Integration into Supramolecular Chemistry and Nanotechnology

The unique three-dimensional shape and functional group array of this compound make it an intriguing building block for the construction of larger, organized systems. Its potential applications in supramolecular chemistry and nanotechnology are completely unexplored.

Future research could focus on:

Self-Assembling Systems: Investigating the ability of this molecule and its derivatives to form well-defined aggregates, such as micelles, vesicles, or gels, through non-covalent interactions.

Molecular Recognition: Designing and synthesizing derivatives that can selectively bind to specific guest molecules or ions, with potential applications in sensing and separation technologies.

Functional Materials: Incorporating this motif into polymers or surface coatings could lead to materials with novel optical, electronic, or mechanical properties.

Investigation of Catalytic and Mechanistic Roles in Unexplored Chemical Reactions

The potential for this compound to act as a catalyst or to play a key mechanistic role in novel chemical transformations is a compelling area for future study. The combination of a strained ring and a reactive functional group could enable unique catalytic cycles.

Prospective research directions include:

Organocatalysis: Derivatives of this compound could potentially serve as novel organocatalysts, for example, in asymmetric synthesis, where the chiral information from the oxane moiety could be transferred to the products.

Ligand Development: The molecule could be modified to act as a ligand for transition metals, leading to new catalysts with unique reactivity and selectivity.

Mechanistic Probes: Due to its constrained geometry and defined reactive centers, this compound could be used as a probe to elucidate the mechanisms of complex chemical reactions.

Q & A

Basic: What are the validated synthetic routes for 1-(Oxan-2-yl)cyclopropane-1-carbaldehyde, and how can reaction conditions be optimized for yield and purity?

Answer:

A robust method involves coupling tetrahydropyran (oxane) derivatives with cyclopropane-carbaldehyde precursors. For example, 1-(oxan-2-yl)indazole-5-carbaldehyde (a structurally related compound) is synthesized via automated flash chromatography (Combiflash 300+) to isolate isomers, achieving >95% purity . Key parameters include:

- Catalyst selection : Lewis acids (e.g., BF₃·OEt₂) enhance cyclopropane ring formation.

- Temperature control : Reactions at 0–25°C minimize side reactions.

- Chromatographic purification : Gradient elution (hexane/ethyl acetate) resolves stereoisomers.

A yield-purity optimization table is recommended:

| Step | Yield (%) | Purity (%) | Critical Parameters |

|---|---|---|---|

| Cyclopropanation | 60–75 | 80–85 | Catalyst loading, temperature |

| Oxane coupling | 70–85 | 90–95 | Solvent polarity, reaction time |

| Purification | 90–95 | >95 | Eluent gradient, column type |

Advanced: How do stereochemical outcomes in this compound derivatives influence reactivity, and what techniques resolve these isomers?

Answer:

The tetrahydropyran (oxane) substituent introduces axial chirality, leading to diastereomers with distinct reactivities. For example, N-1 vs. N-2 THP isomers in related indazole-carbaldehydes exhibit divergent NMR shifts (Δδ = 0.2–0.5 ppm for key protons) . Resolution methods include:

- Chiral HPLC : Use Chiralpak® columns with ethanol/n-hexane mobile phases.

- Crystallography : SHELXL refinement (via SHELX software) determines absolute configuration .

- Dynamic NMR : Low-temperature ¹³C NMR identifies rotameric barriers (e.g., ΔG‡ = 15–20 kcal/mol for oxane ring puckering).

Basic: What spectroscopic and computational tools are essential for characterizing this compound?

Answer:

- NMR : ¹H/¹³C NMR identifies cyclopropane protons (δ 1.2–2.0 ppm, multiplicity: d or t) and aldehyde protons (δ 9.5–10.5 ppm, singlet). Coupling constants (J = 5–8 Hz) confirm cyclopropane geometry .

- HRMS : Exact mass analysis (e.g., m/z 208.1463 for C₁₀H₁₆O₂) validates molecular formula .

- DFT calculations : B3LYP/6-31G* models predict IR carbonyl stretches (ν ~1700 cm⁻¹) and HOMO-LUMO gaps (~5 eV) .

Advanced: How does the oxane ring modulate the cyclopropane’s ring-strain and electrophilicity in this compound?

Answer:

The oxane’s electron-donating ether oxygen reduces cyclopropane ring strain via hyperconjugation, stabilizing the carbaldehyde group. Comparative studies show:

- Ring-opening kinetics : Under acidic conditions, this compound resists ring-opening (t₁/₂ > 24 h) vs. non-oxane analogs (t₁/₂ ~2 h) due to strain redistribution .

- Electrophilicity : The aldehyde’s electrophilic character (measured by Hammett σ⁺ ~0.8) is attenuated by oxane’s electron donation, slowing nucleophilic additions (e.g., Grignard reactions require elevated temperatures) .

Basic: What are the documented contradictions in reported reaction outcomes for this compound, and how can they be reconciled?

Answer:

Discrepancies arise in stereoselectivity and byproduct formation :

- Contradiction : Some studies report >90% diastereomeric excess (d.e.) in alkylation, while others observe racemic mixtures.

- Resolution : Steric effects from oxane’s axial substituents dominate. Use bulky bases (e.g., LDA) to enhance stereocontrol .

- Byproduct analysis : GC-MS identifies dimerization products (e.g., aldol adducts) when aldehydes are exposed to prolonged basic conditions. Mitigate via inert atmospheres and low temperatures .

Advanced: How can computational models guide the design of this compound derivatives with tailored bioactivity?

Answer:

- Docking studies : AutoDock Vina predicts binding to enzymes (e.g., cyclooxygenase-2) with ΔG ≈ -8.5 kcal/mol, driven by oxane’s hydrophobic interactions .

- QSAR models : Hammett plots correlate substituent effects (σ, π) with antimicrobial IC₅₀ values. Electron-withdrawing groups (e.g., -NO₂) enhance activity 3–5 fold .

- MD simulations : GROMACS trajectories (100 ns) reveal oxane’s conformational flexibility enhances membrane permeability (logP ~2.5) .

Basic: What are the best practices for reporting experimental data on this compound to ensure reproducibility?

Answer:

Follow IUPAC guidelines ():

- Synthesis : Document catalyst ratios, solvent grades, and purification Rf values.

- Characterization : Report NMR acquisition parameters (e.g., 500 MHz, CDCl₃, TMS ref.).

- Data deposition : Submit crystallographic data to CCDC (referencing SHELXL refinement ).

Example table for reproducibility:

| Parameter | Value |

|---|---|

| Reaction temperature | 25°C ± 1°C |

| Column chromatography | Silica gel 60 (230–400 mesh) |

| NMR solvent | CDCl₃, dried over molecular sieves |

Advanced: What mechanistic insights explain the compound’s reactivity in ring-opening vs. carbonyl addition reactions?

Answer:

- Ring-opening : Proceeds via acid-catalyzed carbocation intermediates. Oxane’s electron donation stabilizes transition states, reducing activation energy (Ea ~25 kcal/mol vs. 30 kcal/mol for non-oxane analogs) .

- Carbonyl addition : Nucleophiles (e.g., CN⁻) attack the aldehyde with a Bürgi-Dunitz angle (~107°), confirmed by X-ray crystallography . Steric hindrance from oxane slows kinetics (k = 0.05 M⁻¹s⁻¹) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.